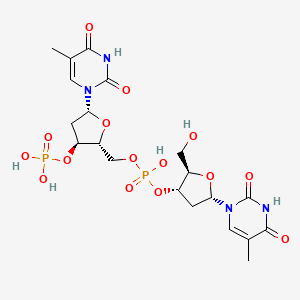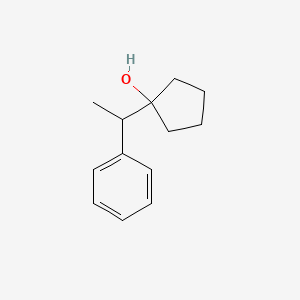![molecular formula C9H12N4O5 B14742929 1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea CAS No. 5346-33-8](/img/structure/B14742929.png)
1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea is a synthetic organic compound that features a nitrofuran moiety, which is known for its antimicrobial properties. This compound is of interest in various fields such as medicinal chemistry and materials science due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 1-(3-hydroxypropyl)urea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Various oxidized nitrofuran derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties due to the nitrofuran moiety.
Medicine: Potential use as an antimicrobial agent or in drug development.
Industry: Possible applications in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea is likely related to its nitrofuran component. Nitrofuran compounds typically exert their effects by generating reactive oxygen species (ROS) that damage cellular components, leading to antimicrobial activity. The molecular targets may include bacterial DNA, proteins, and cell membranes.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antimicrobial agent.
Comparison
1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea is unique due to its specific structure, which combines a nitrofuran moiety with a hydroxypropyl and urea group. This combination may confer unique properties, such as enhanced solubility or specific biological activity, compared to other nitrofuran compounds.
Properties
CAS No. |
5346-33-8 |
|---|---|
Molecular Formula |
C9H12N4O5 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C9H12N4O5/c10-9(15)12(4-1-5-14)11-6-7-2-3-8(18-7)13(16)17/h2-3,6,14H,1,4-5H2,(H2,10,15) |
InChI Key |
YRAXXSAIKVEZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN(CCCO)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


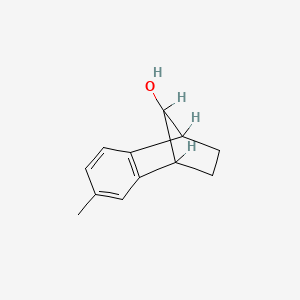
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
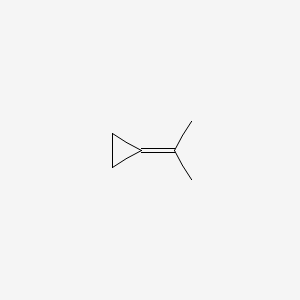
![6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine](/img/structure/B14742876.png)
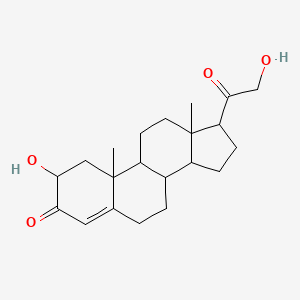


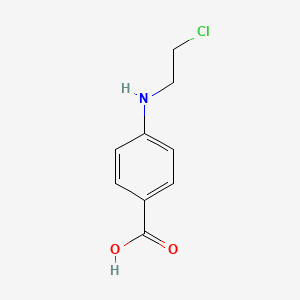
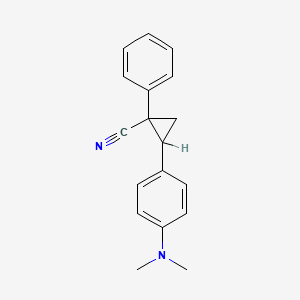
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
